5-Ethylnonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnonan-3-one: is an organic compound with the molecular formula C11H22O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 5-Ethylnonan-3-one involves the Grignard reaction. This process starts with the reaction of ethylmagnesium bromide with 1-bromooctane to form 5-ethylnonan-1-ol. The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of nonane with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale Grignard reactions or Friedel-Crafts acylation, followed by purification processes such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethylnonan-3-one can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 5-ethylnonan-3-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles such as hydrazine (NH2NH2) to form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrazine (NH2NH2) in ethanol.
Major Products Formed:
Oxidation: 5-Ethylnonanoic acid.
Reduction: 5-Ethylnonan-3-ol.
Substitution: this compound hydrazone.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
- Applied in the manufacture of specialty chemicals and materials.
Mechanism of Action
- The carbonyl group in 5-Ethylnonan-3-one is highly reactive and can form various intermediates during chemical reactions.
- In biological systems, it may interact with enzymes that recognize ketone substrates, leading to the formation of enzyme-substrate complexes and subsequent biochemical transformations.
Molecular Targets and Pathways:
- Enzymes such as alcohol dehydrogenases and ketoreductases may target this compound.
- Pathways involving oxidation-reduction reactions and nucleophilic addition to the carbonyl group are commonly involved.
Comparison with Similar Compounds
5-Ethylnonane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
5-Ethylnonan-3-ol: The corresponding alcohol, which can be synthesized by the reduction of 5-Ethylnonan-3-one.
5-Ethylnonanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
Uniqueness:
- This compound is unique due to its ketone functional group, which imparts distinct reactivity and chemical properties compared to its alcohol and acid counterparts.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
5-ethylnonan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-7-8-10(5-2)9-11(12)6-3/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOJOMUTIDDDOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-23-1 |
Source
|
Record name | 5-ethylnonan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.